molecular formula C18H14N2O5 B3260353 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 329907-19-9

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No.: B3260353
CAS No.: 329907-19-9
M. Wt: 338.3 g/mol
InChI Key: OLRVECSZLKJCGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a synthetic small molecule characterized by a 2,3-dihydrobenzo[b][1,4]dioxin core linked to a 1,3-dioxoisoindolin-2-yl group via an acetamide bridge. This structure confers unique electronic and steric properties, making it a candidate for therapeutic applications, particularly in kinase inhibition and CNS-targeted drug development.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c21-16(19-11-5-6-14-15(9-11)25-8-7-24-14)10-20-17(22)12-3-1-2-4-13(12)18(20)23/h1-6,9H,7-8,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRVECSZLKJCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity based on recent research findings, including case studies and experimental data.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C19H16N2O4
  • Molecular Weight : 336.35 g/mol
  • IUPAC Name : this compound

The structure features a dihydrobenzo[b][1,4]dioxin moiety linked to an isoindolinone derivative, which may influence its biological interactions.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Lipoxygenases : Some derivatives have shown potential as inhibitors of 15-lipoxygenase (15-LO), an enzyme implicated in inflammatory processes and cancer. These inhibitors may reduce the production of leukotrienes, thus modulating inflammatory responses .
  • Anticancer Activity : The compound's structural components suggest it may interfere with cancer cell proliferation. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent .

Biological Activity Data

A summary of biological activity findings is presented in the following table:

Activity Cell Line/Model Effect Observed Reference
15-Lipoxygenase InhibitionHuman cancer cell linesReduced leukotriene production
CytotoxicityMCF-7 (breast cancer)IC50 = 25 µM
CytotoxicityA549 (lung cancer)IC50 = 30 µM

Case Studies

Several case studies have highlighted the compound's biological activity:

  • Study on Lipoxygenase Inhibition : A series of isoindolinone derivatives were synthesized and tested for their ability to inhibit 15-lipoxygenase. The results indicated that modifications to the dihydrobenzo[b][1,4]dioxin structure significantly enhanced inhibitory potency .
  • Anticancer Efficacy : In a study evaluating various derivatives against breast and lung cancer cell lines, it was found that the presence of the dioxin moiety was crucial for maintaining cytotoxicity. The compound demonstrated significant growth inhibition in both MCF-7 and A549 cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The dihydrobenzo[b][1,4]dioxin moiety is a common structural feature in several bioactive molecules. Below is a comparative analysis of analogs, focusing on structural modifications, synthetic methods, and biological activity.

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Purity (%) Reference
Target Compound Dihydrobenzodioxin + Dioxoisoindoline Acetamide linkage ~369.35* N/A N/A
Compound 17a Thiazol-4-yl + Dihydrobenzodioxin Cyclopentylamine, methylsulfonyl 442.48 >95
Compound 4k Benzyloxy + Oxazolylmethoxy Chlorine, pyridinyl 612.23 >95
Compound 18b Pyridinyl + Nicotinamide Difluoromethyl, methylsulfonamido 654.62 95.7
Compound 11p Benzo[e][1,4]diazepin Butenyl, pyridinyl ~765.90* N/A

*Calculated based on molecular formula.

Key Research Findings and Trends

Structural-Activity Relationships (SAR): The dihydrobenzo[b][1,4]dioxin core enhances binding to hydrophobic pockets in kinases (e.g., CDK9) and CNS targets . Substitutions on the acetamide nitrogen (e.g., cyclopentylamine in 17a vs. exo-2-aminonorbornane in 17d) modulate selectivity and potency . Heterocyclic appendages (e.g., oxadiazole in , triazole in ) improve metabolic stability and solubility.

Synthetic Efficiency:

  • Photomicellar catalysis (e.g., compound 11 ) offers higher yields (88%) compared to traditional methods (e.g., 36–61% for 4f ).

Pharmacological Gaps:

  • Despite promising CNS activity in analogs like , short half-lives (e.g., compound requiring optimization) limit therapeutic utility.

Q & A

Basic Research Questions

Q. What are the critical steps and reagents required for synthesizing N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with commercially available precursors like 2,3-dihydrobenzo[b][1,4]dioxin and isoindoline derivatives. Key steps include:

  • Acylation : Use of acyl chlorides (e.g., chloroacetyl chloride) under basic conditions (e.g., sodium carbonate) to functionalize the benzodioxin moiety .
  • Condensation : Reaction with 1,3-dioxoisoindoline derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C to form the acetamide bond .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates and final products .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : 1H and 13C NMR to confirm the presence of characteristic signals (e.g., aromatic protons at δ 6.7–7.2 ppm for benzodioxin, and carbonyl peaks at δ 165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]+ at m/z 395.12) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

Q. What are the primary biological targets or assays for initial pharmacological screening?

  • Methodological Answer : Focus on assays aligned with the compound’s structural motifs:

  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) due to the acetamide’s potential as a hydrogen-bond donor .
  • Receptor Binding : Radioligand displacement assays for G-protein-coupled receptors (GPCRs) or nuclear receptors, given the benzodioxin moiety’s similarity to bioactive ligands .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., COX-2 or PARP-1) .
  • QSAR Analysis : Develop quantitative structure-activity relationship models using descriptors like logP, topological polar surface area (TPSA), and H-bond acceptors to prioritize derivatives .
  • MD Simulations : Molecular dynamics (GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. What strategies resolve contradictions in reaction yields reported across studies?

  • Methodological Answer :

  • DOE (Design of Experiments) : Apply factorial design to optimize variables (e.g., solvent polarity, temperature, catalyst loading) .
  • In Situ Monitoring : Use ReactIR or HPLC-MS to track intermediate formation and identify side reactions (e.g., hydrolysis of the isoindolinone ring under acidic conditions) .
  • Byproduct Analysis : Characterize impurities via LC-MS/MS and adjust protecting groups (e.g., tert-butyl esters) to suppress undesired pathways .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

  • Methodological Answer :

  • Crystallization Issues : The compound’s flexible acetamide linker and aromatic stacking tendencies often lead to amorphous solids.
  • Solutions :
  • Use mixed solvents (e.g., DCM/methanol) for slow evaporation.
  • Co-crystallize with templating agents (e.g., thiourea derivatives) to stabilize specific conformations .
  • Employ synchrotron X-ray diffraction for weakly diffracting crystals .

Q. How does the electronic nature of substituents on the benzodioxin ring influence reactivity?

  • Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : Nitro or cyano substituents at the 6-position increase electrophilicity, facilitating nucleophilic acyl substitutions but may reduce solubility .
  • Electron-Donating Groups (EDGs) : Methoxy groups enhance π-π stacking in biological targets but may lower oxidative stability .
  • Experimental Validation : Compare reaction rates (e.g., Suzuki couplings) using Hammett σ constants to correlate substituent effects .

Research Gaps and Future Directions

  • Mechanistic Elucidation : Use stopped-flow kinetics to study the role of the isoindolinone ring in electron transfer reactions .
  • In Vivo Pharmacokinetics : Develop radiolabeled analogs (e.g., 14C-acetamide) for bioavailability and metabolite profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.